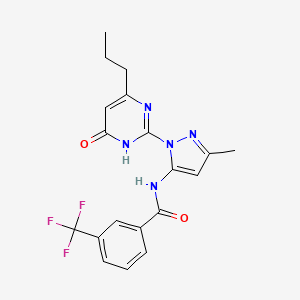

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2/c1-3-5-14-10-16(28)25-18(23-14)27-15(8-11(2)26-27)24-17(29)12-6-4-7-13(9-12)19(20,21)22/h4,6-10H,3,5H2,1-2H3,(H,24,29)(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYIRZMYMJFGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of multiple functional groups, including a pyrazole ring and a trifluoromethylbenzamide moiety. This unique configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O3 |

| Molecular Weight | 381.4 g/mol |

| LogP | 4.0256 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. The structural similarity to known kinase inhibitors suggests potential activity against kinases involved in cancer and inflammatory pathways .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) value of 5.08 ± 0.4 μM against Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance bioactivity against bacterial strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. The presence of the trifluoromethyl group is hypothesized to enhance its interaction with inflammatory mediators, possibly leading to reduced inflammatory responses in vitro .

Anticancer Potential

The compound's ability to inhibit specific kinases has prompted investigations into its anticancer properties. Studies suggest that compounds with similar dihydropyrimidinyl structures can act as potent inhibitors of cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Study on Antituberculosis Activity : Research on pyrazole-benzofuran hybrids indicated that strong hydrogen bonding interactions between the carbonyl oxygen of the pyrazole ring and active site residues enhance their inhibitory potential against MurB enzymes in Mycobacterium tuberculosis .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have shown that various structural modifications significantly affect antifungal activity, suggesting that specific electronic and steric factors are crucial for bioactivity .

- Comparative Analysis : A comparative study involving similar compounds revealed that those with electronegative substituents on the phenyl ring exhibited enhanced anti-TB activity, highlighting the importance of molecular modifications in optimizing therapeutic efficacy .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits various pharmacological properties, which are crucial for its applications in drug development:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against different cancer cell lines. For example, molecular docking studies have indicated its ability to inhibit specific cancer-related enzymes.

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Its structural components may contribute to antibacterial and antifungal activities, which are currently under investigation.

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for new anticancer or anti-inflammatory drugs. |

| Molecular Probes | Used in studies to understand enzyme interactions and mechanisms. |

| Structural Biology | Helps in elucidating the binding affinities with biological targets through docking studies. |

Case Studies

- Anticancer Research : In vitro studies have demonstrated that the compound inhibits tumor growth in specific cell lines, highlighting its potential as a chemotherapeutic agent.

- Inhibition Studies : Molecular docking simulations have revealed that this compound binds effectively to targets involved in cancer proliferation, suggesting mechanisms of action that warrant further exploration.

- Inflammatory Pathway Modulation : Research indicates that it may inhibit key enzymes involved in inflammatory responses, paving the way for new treatments for chronic inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what challenges arise in achieving high yields?

Answer:

The synthesis typically involves multi-step heterocyclic coupling, such as reacting pyrazole intermediates with substituted pyrimidinones. For example, describes a method where 1,5-dimethyl-4-(tetrazolyl)phenyl pyrazol-3-one derivatives are condensed with coumarin-linked pyrimidinones using K₂CO₃ as a base in DMF at room temperature . Challenges include:

- Regioselectivity : Ensuring proper substitution on the pyrazole ring (e.g., avoiding byproducts from competing reaction sites).

- Yield optimization : Reactions in polar aprotic solvents (e.g., DMF) often require strict temperature control (e.g., 0–25°C) to minimize side reactions .

- Purification : Column chromatography is typically needed due to the compound’s high hydrophobicity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- ¹H/¹³C NMR : Critical for confirming substituent positions on the pyrazole and pyrimidinone rings. For example, highlights the use of ¹H NMR to resolve coupling patterns for trifluoromethyl and pyrazole protons .

- FTIR : Validates functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹ for the benzamide moiety) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for halogenated or fluorinated analogs .

Advanced: How can molecular docking studies be designed to predict the compound’s biological targets?

Answer:

- Target selection : Prioritize enzymes with known pyrimidinone/pyrazole interactions (e.g., kinases, cytochrome P450). demonstrates docking against 5-lipoxygenase using AutoDock Vina, with scoring functions adjusted for fluorine’s van der Waals parameters .

- Contradiction analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., pyrimidinone tautomers) or solvation models .

- Validation : Compare docking poses with X-ray crystallography data (if available) for related analogs .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

- Variable control : Ensure consistent assay conditions (e.g., pH, solvent) when comparing analogs. For example, notes that trifluoromethyl groups enhance metabolic stability, but conflicting solubility data may arise from assay-specific solvent systems .

- Statistical rigor : Use multivariate analysis (e.g., PCA) to disentangle electronic (e.g., CF₃) vs. steric (e.g., propyl chain) effects .

- Synthetic reproducibility : Re-synthesize disputed analogs using validated protocols (e.g., ’s alkylation procedure) to rule out batch variability .

Environmental: What methodologies assess the environmental fate of this compound?

Answer:

- Degradation studies : Use OECD 308 guidelines to measure hydrolysis/photolysis rates in water/soil. ’s INCHEMBIOL project recommends HPLC-MS/MS for tracking degradation products .

- Bioaccumulation : Calculate logP (estimated ~3.5 for this compound) to predict lipid solubility. Octanol-water partitioning experiments can validate predictions .

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and compare with structural analogs (e.g., triaziflam in ) .

Analytical: What advanced methods quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for separation. highlights HPLC methods with ≥98% purity thresholds .

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges improves recovery from plasma.

- Validation : Follow ICH Q2(R1) for linearity (1–1000 ng/mL), precision (RSD <15%), and LOD/LOQ determination .

Experimental Design: How to structure multi-model biological activity studies?

Answer:

- In vitro/in vivo integration : Use a tiered approach:

- High-throughput screening (e.g., kinase inhibition assays).

- Mechanistic studies (e.g., Western blot for downstream targets).

- In vivo validation (e.g., murine inflammation models).

- Block design : As in , use randomized block designs with split plots to account for variables like dosage and exposure time .

- Negative controls : Include analogs without the trifluoromethyl group (e.g., ’s dichlorobenzamide derivative) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.